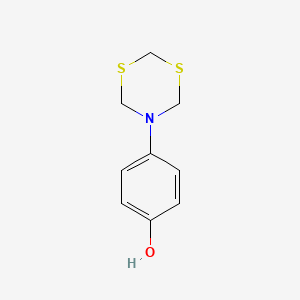
4-(1,3,5-Dithiazinan-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,5-Dithiazinan-5-yl)phenol is an organic compound that features a phenol group attached to a 1,3,5-dithiazinane ring. This compound is of interest due to its unique structure, which combines the properties of phenols and dithiazinanes, making it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-Dithiazinan-5-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a dithiazinane derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3,5-Dithiazinan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiazinane ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced dithiazinane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(1,3,5-Dithiazinan-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3,5-Dithiazinan-5-yl)phenol involves its interaction with molecular targets through its phenolic and dithiazinane moieties. The phenol group can donate hydrogen bonds, while the dithiazinane ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3,5-Dithiazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolan ring instead of a dithiazinane ring.
Propiedades
Número CAS |
93481-07-3 |
|---|---|
Fórmula molecular |
C9H11NOS2 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
4-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
Clave InChI |
LSILYTAZJJWIFZ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSCS1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


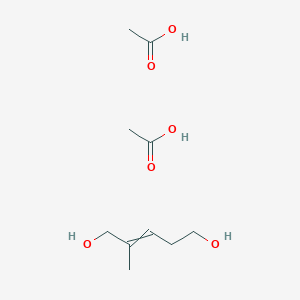
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
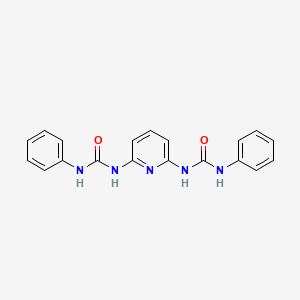
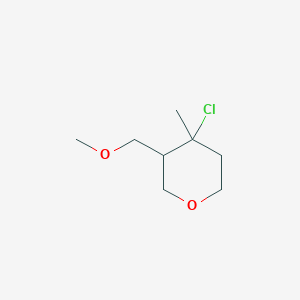
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
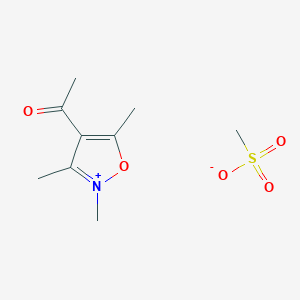
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
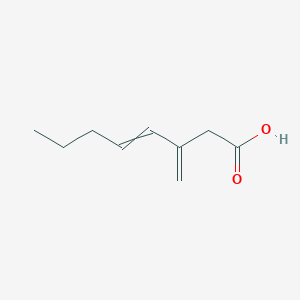
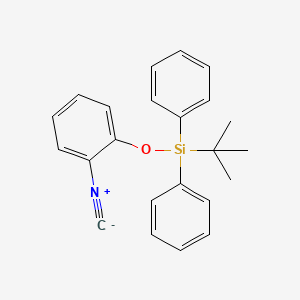
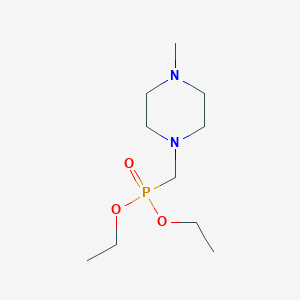
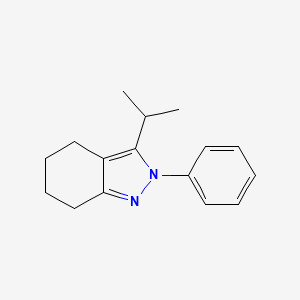
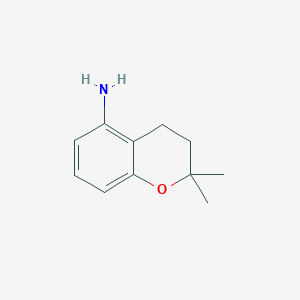
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
